L-Alanyl-O-octadecanoyl-L-serine
Description
L-Alanyl-O-octadecanoyl-L-serine is a synthetic lipopeptide comprising two amino acids: L-alanine and L-serine. The serine residue is esterified with an octadecanoyl (C18:0) fatty acid chain at its hydroxyl group, while the alanine is linked via a peptide bond. The following analysis leverages structural analogs and related compounds to infer its properties and comparisons.
Properties
CAS No. |
921934-51-2 |
|---|---|
Molecular Formula |
C24H46N2O5 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21-/m0/s1 |
InChI Key |
GGSJDBBQXAUZNA-SFTDATJTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Octadecanoyl Derivative: Octadecanoic acid (stearic acid) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which is then reacted with the protected L-serine to form the octadecanoyl derivative.
Coupling Reaction: The protected L-alanine is coupled with the octadecanoyl-L-serine derivative using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-octadecanoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Substitution: The hydroxyl group of L-serine can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: The major products of hydrolysis are L-alanine, L-serine, and octadecanoic acid.
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids and aldehydes, can be formed.
Substitution: Substituted derivatives of L-serine can be obtained.
Scientific Research Applications
L-Alanyl-O-octadecanoyl-L-serine has several scientific research applications, including:
Biochemistry: The compound can be used as a model peptide for studying peptide-lipid interactions and membrane protein function.
Materials Science: The compound can be used in the development of novel biomaterials and surfactants with specific properties.
Mechanism of Action
The mechanism of action of L-Alanyl-O-octadecanoyl-L-serine involves its interaction with biological membranes and proteins. The octadecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This can modulate the function of membrane-associated enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-Oleoyl-L-Serine
- Structure: N-[(9Z)-9-Octadecenoyl]-L-serine (oleoyl group, C18:1Δ9, amide-linked to serine) .
- Key Differences: Linkage: Oleoyl is attached via an amide bond to serine’s amino group, whereas L-Alanyl-O-octadecanoyl-L-serine features an ester bond at serine’s hydroxyl and an alanyl peptide bond. Fatty Acid: Octadecanoyl (saturated C18:0) vs. oleoyl (unsaturated C18:1). Saturation impacts solubility and stability.
- Applications : N-Oleoyl-L-serine is studied in lipid signaling and skin barrier modulation . The ester linkage in the target compound may enhance hydrolytic stability compared to amides.
N-Dodecanoyl-L-alanine
- Structure: Dodecanoyl (C12:0) amide-linked to alanine .
- Key Differences: Chain Length: Shorter acyl chain (C12 vs. C18) reduces lipophilicity. Amino Acid: Alanine vs. serine-alanine dipeptide.
- Applications : Used in surfactants and emulsifiers; shorter chains improve aqueous solubility but reduce membrane interaction efficacy .
Cyclic Peptide Derivatives (e.g., Compound)
- Structure : Complex cyclic peptide with methylated alanine, glycine, and a biphenyl moiety .
- Key Differences :
- Complexity : Cyclic structure with multiple residues vs. simple dipeptide.
- Functional Groups : Methylation and aromatic biphenyl enhance rigidity and receptor targeting.
- Applications : Drug discovery (e.g., enzyme inhibitors); the target compound’s simplicity favors scalable synthesis .
Physicochemical and Functional Comparison
Table 1: Molecular and Functional Properties
*Inferred data based on structural analogs.
Research Findings and Limitations
- Synthesis Challenges :
- Stability :
- Biological Activity :
- Longer acyl chains (C18:0) enhance membrane anchoring but reduce metabolic clearance rates compared to C12 analogs .
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